molecular formula C8H3F4NO2S B12973719 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B12973719
M. Wt: 253.18 g/mol
InChI Key: GOEFRXZDERFWLG-UHFFFAOYSA-N
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Description

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride, also known by its chemical formula C7H4ClF3O2S, is a compound with interesting properties. It appears as a colorless to pale yellow solid and has a strong, pungent odor at room temperature . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride with hydrogen fluoride (HF) or potassium fluoride (KF) in the presence of a Lewis acid catalyst. The reaction proceeds as follows:

4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride+HF or KF4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride\text{4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{HF or KF} \rightarrow \text{4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride} 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride+HF or KF→4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

The industrial production typically involves large-scale batch processes using optimized conditions to achieve high yields.

Chemical Reactions Analysis

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride can undergo various reactions, including:

    Substitution Reactions: It can react with nucleophiles (such as amines or alcohols) to form corresponding sulfonamides or sulfonate esters.

    Oxidation Reactions: Under certain conditions, it can be oxidized to form sulfonyl fluorides.

    Reduction Reactions: Reduction of the cyano group can yield the corresponding amine derivative.

Common reagents include Lewis acids (e.g., AlCl3), nucleophiles, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It serves as a building block for designing bioactive molecules, especially in drug discovery.

    Materials Science: Researchers use it to modify surfaces, create functional materials, and develop new polymers.

    Organic Synthesis: Its reactivity makes it valuable in constructing complex organic molecules.

Mechanism of Action

The exact mechanism by which 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects depends on its specific application. For example, in drug design, it may target specific enzymes or receptors, disrupting their function or modulating biological pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to other sulfonyl fluorides or related functional groups. Its trifluoromethyl and cyano substituents contribute to its unique reactivity and properties.

Properties

Molecular Formula

C8H3F4NO2S

Molecular Weight

253.18 g/mol

IUPAC Name

4-cyano-3-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H3F4NO2S/c9-8(10,11)7-3-6(16(12,14)15)2-1-5(7)4-13/h1-3H

InChI Key

GOEFRXZDERFWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)C#N

Origin of Product

United States

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